molecular formula C12H16N2O B7362052 N-(5,6,7,8-tetrahydroisoquinolin-4-yl)propanamide

N-(5,6,7,8-tetrahydroisoquinolin-4-yl)propanamide

Cat. No.: B7362052
M. Wt: 204.27 g/mol
InChI Key: PTJSXPIJNSEKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6,7,8-tetrahydroisoquinolin-4-yl)propanamide: is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring, and a propanamide group attached to the nitrogen atom of the tetrahydroisoquinoline.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroisoquinolin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-12(15)14-11-8-13-7-9-5-3-4-6-10(9)11/h7-8H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJSXPIJNSEKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2CCCCC2=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6,7,8-tetrahydroisoquinolin-4-yl)propanamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions: N-(5,6,7,8-tetrahydroisoquinolin-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) and selenium dioxide (SeO₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: N-(5,6,7,8-tetrahydroisoquinolin-4-yl)propanamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives with potential biological activities .

Biology and Medicine: The compound has shown promise as an inhibitor of enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), making it a potential candidate for anticancer therapies . It has demonstrated cytotoxic activity against lung cancer (A549) and breast cancer (MCF7) cell lines .

Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydroisoquinolin-4-yl)propanamide involves the inhibition of key enzymes involved in cell cycle regulation and DNA synthesis. Specifically, it inhibits dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis . Additionally, it inhibits cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression . These inhibitory actions lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: N-(5,6,7,8-tetrahydroisoquinolin-4-yl)propanamide is unique due to its specific substitution pattern and the presence of the propanamide group, which can influence its biological activity and chemical reactivity. The combination of the tetrahydroisoquinoline core and the propanamide group provides a versatile scaffold for the development of new therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.